2-[3-(4-Cyanophenoxy)phenyl]-1H-indole-6-carbonitrile
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Overview
Description
2-[3-(4-Cyanophenoxy)phenyl]-1H-indole-6-carbonitrile is a chemical compound known for its unique structure and properties. It is often studied for its potential applications in various scientific fields, including chemistry, biology, and medicine. This compound is characterized by the presence of a cyanophenoxy group attached to a phenyl ring, which is further connected to an indole ring system.
Preparation Methods
One common method for synthesizing this compound is through the Suzuki-Miyaura coupling reaction, which involves the reaction of a boronic acid with a halide in the presence of a palladium catalyst . This method is favored due to its mild reaction conditions and high functional group tolerance.
Chemical Reactions Analysis
2-[3-(4-Cyanophenoxy)phenyl]-1H-indole-6-carbonitrile can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the nitrile group to an amine or other functional groups.
Scientific Research Applications
2-[3-(4-Cyanophenoxy)phenyl]-1H-indole-6-carbonitrile has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and in the development of new materials.
Biology: The compound is studied for its potential biological activities, including its interaction with various enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and muscle wasting disorders
Industry: It is used in the development of new chemical processes and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-[3-(4-Cyanophenoxy)phenyl]-1H-indole-6-carbonitrile involves its interaction with specific molecular targets, such as the androgen receptor. As a selective androgen receptor modulator (SARM), it binds to the androgen receptor and modulates its activity, leading to various biological effects. This interaction can influence pathways involved in muscle growth, bone density, and other physiological processes .
Comparison with Similar Compounds
2-[3-(4-Cyanophenoxy)phenyl]-1H-indole-6-carbonitrile is similar to other selective androgen receptor modulators (SARMs) like enobosarm (also known as ostarine) and other compounds with cyanophenoxy groups. its unique structure provides distinct properties and potential applications. Similar compounds include:
Enobosarm (Ostarine): Known for its use in muscle wasting disorders and cancer research.
2-[4-(3-Cyanophenoxy)phenyl]-1H-indole-6-carbonitrile: Another compound with a similar structure but different positional isomers.
This detailed article provides an overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
CAS No. |
90178-66-8 |
---|---|
Molecular Formula |
C22H13N3O |
Molecular Weight |
335.4 g/mol |
IUPAC Name |
2-[3-(4-cyanophenoxy)phenyl]-1H-indole-6-carbonitrile |
InChI |
InChI=1S/C22H13N3O/c23-13-15-5-8-19(9-6-15)26-20-3-1-2-17(11-20)22-12-18-7-4-16(14-24)10-21(18)25-22/h1-12,25H |
InChI Key |
LRWWROIXDNGKLR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)OC2=CC=C(C=C2)C#N)C3=CC4=C(N3)C=C(C=C4)C#N |
Origin of Product |
United States |
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